4-(2,6-Difluorophenyl)piperidine chemical structure and properties
4-(2,6-Difluorophenyl)piperidine chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 4-(2,6-Difluorophenyl)piperidine , a specialized pharmacophore used in medicinal chemistry.
Chemical Identity & Structural Analysis
4-(2,6-Difluorophenyl)piperidine is a 4-arylpiperidine derivative characterized by a piperidine ring substituted at the C4 position with a phenyl ring bearing fluorine atoms at the ortho (2,[1]6) positions.[1][2][3] This specific substitution pattern is a critical design element in drug discovery, utilized to modulate metabolic stability and conformational entropy.
| Property | Data |
| IUPAC Name | 4-(2,6-difluorophenyl)piperidine |
| Molecular Formula | C₁₁H₁₃F₂N |
| Molecular Weight | 197.23 g/mol (Free Base) |
| CAS Registry Number | Note: Often cited as HCl salt (e.g., 1019373-70-6 for related salts); verify specific batch CoA.[1][2] |
| SMILES | FC1=C(C2CCNCC2)C(F)=CC=C1 |
| Key Structural Feature | Ortho-difluoro substitution creates steric bulk and electronic repulsion, restricting rotation around the C4-C1' bond.[1][2] |
Physicochemical Properties (Predicted & Experimental)[1][2][3][4][5]
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Physical State: Typically a white to off-white solid (as HCl salt).[1][2]
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Solubility: High solubility in DMSO, Methanol; moderate in water (as salt).
-
pKa (Calculated): ~10.5 (Piperidine Nitrogen) – highly basic.[1][2]
-
LogP (Calculated): ~2.3 – 2.8 (Lipophilic, CNS penetrant potential).[1]
Synthetic Methodology
The synthesis of 4-(2,6-difluorophenyl)piperidine is most reliably achieved through a modular two-step protocol: Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation .[1][2] This route allows for the introduction of the difluoro motif prior to saturation, avoiding regioselectivity issues.
Step 1: Construction of the Biaryl Core (Suzuki Coupling)
Reaction: Coupling of 4-bromopyridine (or 4-chloropyridine) with 2,6-difluorophenylboronic acid.[1][2]
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Reagents: 4-Bromopyridine HCl, 2,6-Difluorophenylboronic acid, Pd(dppf)Cl₂ (cat.), K₂CO₃.
-
Conditions: Reflux (90–100°C) under inert atmosphere (N₂) for 12–16 hours.
-
Mechanism: Oxidative addition of Pd(0) to the halide, transmetallation with the boronate, and reductive elimination to form 4-(2,6-difluorophenyl)pyridine .
Step 2: Reduction of the Pyridine Ring
Reaction: Heterogeneous catalytic hydrogenation of the pyridine intermediate.
-
Reagents: H₂ gas (balloon or Parr shaker, 50 psi), PtO₂ (Adams' catalyst) or Rh/C.
-
Solvent: Methanol or Acetic Acid (to protonate the pyridine and facilitate reduction).[1]
-
Conditions: Room temperature to 50°C, 4–24 hours.
-
Workup: Filtration through Celite® to remove catalyst, concentration, and conversion to HCl salt using 4M HCl in dioxane.
Caption: Two-step synthetic pathway involving Suzuki coupling followed by catalytic ring reduction.[1][2][4][5][6][7]
Medicinal Chemistry Applications
The 2,6-difluorophenyl motif is a high-value pharmacophore in drug design, particularly for GPCR ligands (e.g., Dopamine, Serotonin receptors).
A. Metabolic Stability (Metabolic Blockade)
The primary utility of the 2,6-difluoro substitution is to block the metabolic "hot spots" on the phenyl ring.
-
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich phenyl rings at the para or ortho positions.[1][2] Fluorine substitution at both ortho positions sterically hinders P450 approach and electronically deactivates the ring toward oxidation.
-
Result: Significantly increased metabolic half-life (
) compared to the unsubstituted phenylpiperidine.[1][2]
B. Conformational Restriction (The "Ortho Effect")[1]
-
Torsional Strain: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] Placing two fluorines at the 2,6-positions creates steric clash with the equatorial protons of the piperidine ring.
-
Effect: This forces the phenyl ring to adopt a perpendicular (twisted) conformation relative to the piperidine chair, locking the molecule into a specific bioactive conformation that may favor receptor binding selectivity (e.g., distinguishing between D2 and D4 receptors).
Caption: Pharmacological benefits of the 2,6-difluoro substitution pattern.[1][2]
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Instructions:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.
-
Storage: Store the HCl salt in a cool, dry place (desiccator recommended) to prevent hygroscopic clumping.
References
-
Suzuki-Miyaura Coupling Protocols
-
Pyridine Reduction Methodologies
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
-
Pharmacophore Properties
Sources
- 1. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
